

# An In-depth Technical Guide to Methyl 5-chlorofuran-2-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Methyl 5-chlorofuran-2-carboxylate

**Cat. No.:** B1357101

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-chlorofuran-2-carboxylate**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and potential reactivity, offering valuable information for its application as a chemical intermediate and building block.

## Chemical Identity and Properties

**Methyl 5-chlorofuran-2-carboxylate** is a furan derivative characterized by a chloro group at the 5-position and a methyl ester at the 2-position. Its unique substitution pattern makes it a versatile reagent for introducing the furan moiety into more complex molecular architectures.

Table 1: Physicochemical Properties of **Methyl 5-chlorofuran-2-carboxylate**

Property	Value	Reference
CAS Number	58235-81-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	160.56 g/mol	<a href="#">[2]</a>
Synonyms	5-chloro-2-furancarboxylic acid methyl ester, 5-Chloro-2-furoic acid methyl ester	<a href="#">[3]</a>
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	<a href="#">[3]</a> <a href="#">[4]</a>
Purity (typical)	≥95%	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

The synthesis of **Methyl 5-chlorofuran-2-carboxylate** typically proceeds via the esterification of its corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid.

A common method for synthesizing the carboxylic acid precursor involves the hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Hydrolysis of 5-Chloro-2-furancarboxylic acid ethyl ester[\[5\]](#)

- Dissolution: Dissolve 5-Chloro-2-furancarboxylic acid ethyl ester (8 g) in ethanol (50 ml).
- Hydrolysis: Add 1N aqueous sodium hydroxide (50 ml) to the solution.
- Reaction: Stir the mixture at room temperature for 1 hour.
- Concentration: Concentrate the mixture under reduced pressure to remove the ethanol.
- Work-up: Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.
- Acidification: Acidify the aqueous layer with 1N hydrochloric acid.

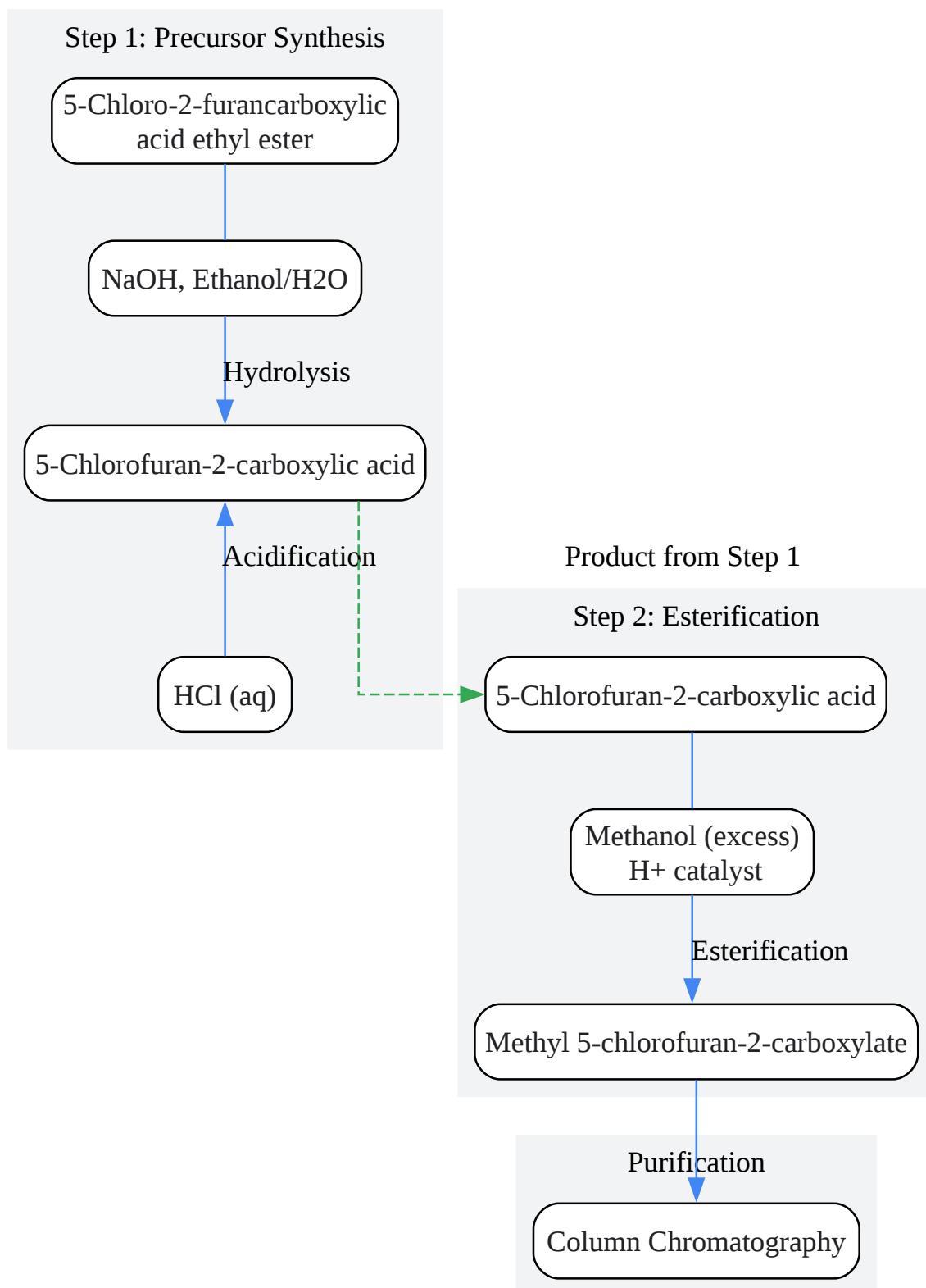
- Extraction: Extract the acidified solution with ethyl acetate.
- Purification: Wash the organic extract with water and then with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
- Isolation: Concentrate the solution under reduced pressure. Collect the precipitated crystals by filtration and wash with a diethyl ether-hexane mixture to yield pure 5-chloro-2-furancarboxylic acid (5.3 g).<sup>[5]</sup>

#### Experimental Protocol: Fischer Esterification of 5-Chlorofuran-2-carboxylic acid

This is a generalized protocol and may require optimization.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chlorofuran-2-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.
- Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Neutralization: After completion, cool the mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield **Methyl 5-chlorofuran-2-carboxylate**.

#### Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Methyl 5-chlorofuran-2-carboxylate**.

# Reactivity and Applications in Drug Discovery

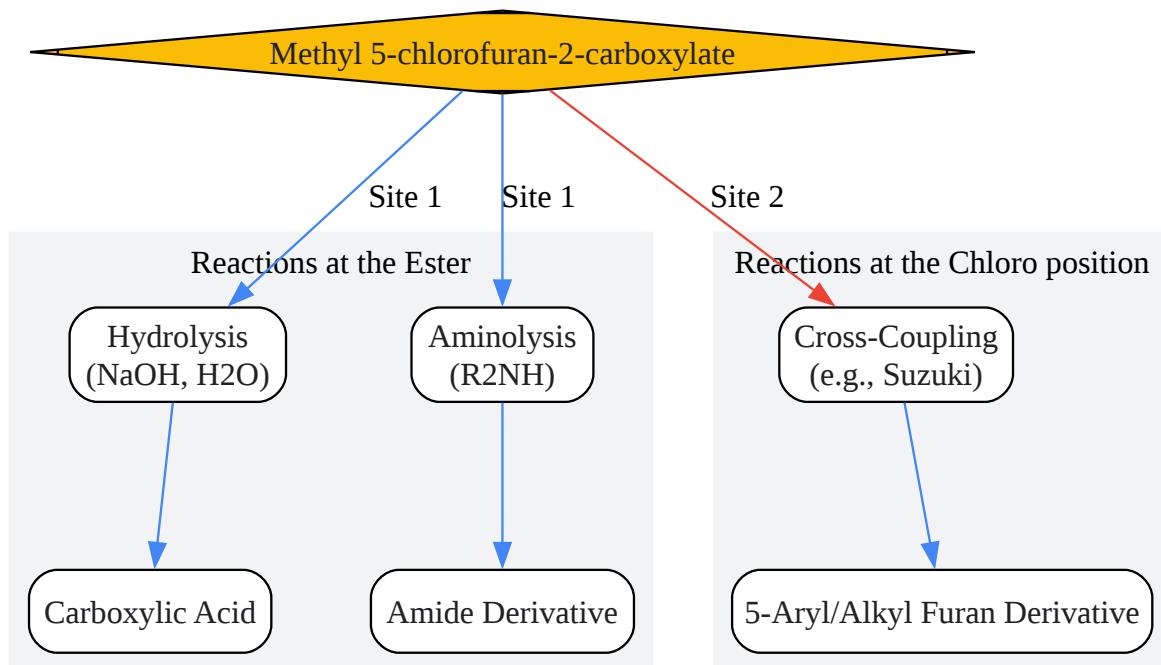
The furan ring is a common structural motif in many natural products and bioactive compounds. [6] Furan derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7] Specifically, substituted furans have been explored as potential antimycobacterial agents that target iron acquisition in *Mycobacterium tuberculosis*.[8][9]

**Methyl 5-chlorofuran-2-carboxylate** serves as a valuable building block for accessing more complex molecules due to its distinct reactive sites.

- Nucleophilic Acyl Substitution: The ester group is susceptible to attack by various nucleophiles, allowing for the synthesis of amides, hydrazides, and other carboxylic acid derivatives.
- Cross-Coupling Reactions: The chloro-substituent on the furan ring can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 5-position.

The strategic incorporation of methyl groups is a common tactic in drug design to modulate properties such as metabolic stability, solubility, and target binding affinity.[10] As a methyl ester, this compound provides a handle for further chemical elaboration in lead optimization campaigns.

Potential Reaction Pathways Diagram

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways for **Methyl 5-chlorofuran-2-carboxylate**.

## Conclusion

**Methyl 5-chlorofuran-2-carboxylate**, identified by CAS number 58235-81-7, is a valuable chemical intermediate. Its synthesis is straightforward, typically involving the esterification of 5-chlorofuran-2-carboxylic acid. The compound's dual reactivity at the ester and chloro positions makes it a versatile building block for organic synthesis. For professionals in drug development, its furan core suggests potential applications in medicinal chemistry, drawing from the known biological activities of related furan-containing molecules. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this compound in research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 5-chlorofuran-2-carboxylate | 58235-81-7 [chemicalbook.com]
- 2. Methyl 5-Chlorofuran-2-carboxylate - 碳基化合物 - 西典实验 [seedior.com]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis routes of 5-Chlorofuran-2-carboxylic acid [benchchem.com]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-chlorofuran-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357101#cas-number-for-methyl-5-chlorofuran-2-carboxylate>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)